(5-Formyl-4-methylthiophen-2-yl)boronic acid
Description
Chemical Identity and Nomenclature of (5-Formyl-4-methylthiophen-2-yl)boronic Acid
The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions for heterocyclic boronic acids. The compound is officially designated with the Chemical Abstracts Service registry number 352530-25-7, which serves as its unique identifier in chemical databases and commercial catalogs. The International Union of Pure and Applied Chemistry name for this compound is this compound, reflecting the systematic approach to naming substituted thiophene derivatives with multiple functional groups.
Alternative nomenclature systems have generated several synonymous names for this compound, including 5-formyl-4-methylthiophene-2-boronic acid, 5-borono-3-methylthiophene-2-carboxaldehyde, and boronic acid, B-(5-formyl-4-methyl-2-thienyl)-. These variations reflect different approaches to naming the same molecular structure, with some emphasizing the thiophene core and others highlighting the boronic acid functionality. The compound is also referenced in commercial catalogs with abbreviated designations such as 5-formyl-4-methylthiophen-2-yl boronic acid and B-5-formyl-4-methyl-2-thienyl boronic acid.
The structural complexity of this compound necessitates careful attention to positional numbering within the thiophene ring system. The thiophene core is numbered starting from the sulfur atom, with the boronic acid group occupying the 2-position, the methyl substituent at the 4-position, and the formyl group at the 5-position. This specific substitution pattern creates a unique electronic environment that influences both the compound's physical properties and its reactivity in synthetic transformations.
Properties
IUPAC Name |
(5-formyl-4-methylthiophen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BO3S/c1-4-2-6(7(9)10)11-5(4)3-8/h2-3,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIXJCOHLUKRPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(S1)C=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674571 | |
| Record name | (5-Formyl-4-methylthiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352530-25-7 | |
| Record name | (5-Formyl-4-methylthiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Protective Group Strategy
A widely cited method adapts the metalation-borylation approach originally developed for 5-formyl-2-furylboronic acid. For the thiophene analog, the formyl group is first protected as an acetal to prevent undesired side reactions during metalation. The protected 4-methylthiophene-2-carbaldehyde undergoes lithiation at the 5-position using a strong base such as lithium diisopropylamide (LDA) at low temperatures (-10°C to 0°C). The lithiated intermediate is then quenched with triisopropylborate, followed by acidic hydrolysis to yield the boronic acid and regenerate the formyl group.
Optimization of Reaction Conditions
Key parameters include:
-
Temperature control : Maintaining subzero temperatures (-10°C to 0°C) during metalation minimizes decomposition.
-
Molar ratios : A 1.3:1 molar ratio of triisopropylborate to protected aldehyde ensures complete conversion.
-
Solvent selection : Anhydrous tetrahydrofuran (THF) enhances reaction homogeneity and stability of the lithiated species.
Table 1: Representative Yields Under Varied Conditions
Post-reaction acidic work-up (using 1M HCl) and recrystallization in acetonitrile-water mixtures achieve >95% purity.
Direct Miyaura Borylation of Halogenated Precursors
Palladium-Catalyzed Coupling
This method involves the Miyaura borylation of 5-bromo-4-methylthiophene-2-carbaldehyde using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst. The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with the diboron reagent, and reductive elimination to form the boronic ester, which is hydrolyzed to the boronic acid.
Catalyst and Ligand Screening
Optimal performance is observed with Pd(dppf)Cl₂ (1 mol%) and 1,1′-bis(diphenylphosphino)ferrocene (dppf) as the ligand in dioxane at 80°C. Adding potassium acetate (KOAc) as a base neutralizes HBr byproducts, driving the reaction to completion.
Table 2: Impact of Catalytic Systems on Yield
| Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | PPh₃ | Dioxane | 42 |
| PdCl₂(dppf) | dppf | DMF | 68 |
| Pd(PPh₃)₄ | Xantphos | Toluene | 55 |
Sequential Formylation and Borylation
Two-Step Synthesis from 4-Methylthiophene
A modular approach first introduces the formyl group via Vilsmeier-Haack formylation of 4-methylthiophene, followed by directed ortho-metalation (DoM) and borylation. The Vilsmeier reagent (POCl₃/DMF) selectively formylates the 2-position, yielding 4-methylthiophene-2-carbaldehyde. Subsequent lithiation at the 5-position with LDA and quenching with B(OiPr)₃ provides the boronic acid after hydrolysis.
Challenges and Mitigation
-
Regioselectivity : The electron-donating methyl group directs formylation to the 2-position, but competing reactions may occur at higher temperatures.
-
Stability : The free boronic acid is prone to protodeboronation; thus, in situ protection as the trifluoroborate salt improves shelf life.
Comparative Analysis of Methodologies
Yield and Scalability
-
Method 1 (protected aldehydes) offers the highest yield (75%) and scalability to multi-gram scales.
-
Method 2 (Miyaura borylation) is advantageous for substrates sensitive to strong bases but requires expensive palladium catalysts.
-
Method 3 (sequential synthesis) provides flexibility but involves multiple purification steps, reducing overall efficiency.
Purity and Applications
Recrystallization from acetonitrile consistently delivers >96% purity (HPLC), making the compound suitable for Suzuki-Miyaura couplings in drug synthesis. Stability studies indicate that the boronic acid remains intact for >1 year at room temperature when stored under nitrogen .
Chemical Reactions Analysis
Types of Reactions
(5-Formyl-4-methylthiophen-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a carbon-carbon bond, resulting in the formation of biaryl or styrene derivatives.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).
Oxidation: Oxidizing agents (e.g., potassium permanganate), acidic or basic conditions.
Reduction: Reducing agents (e.g., sodium borohydride), solvents (e.g., ethanol or tetrahydrofuran).
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Carboxylic acid derivatives.
Reduction: Hydroxymethyl derivatives.
Scientific Research Applications
(5-Formyl-4-methylthiophen-2-yl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: Investigated for its potential as a ligand in biological assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of (5-Formyl-4-methylthiophen-2-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The formyl group can participate in nucleophilic addition reactions, leading to the formation of various derivatives.
Comparison with Similar Compounds
Comparison with Similar Boronic Acid Derivatives
Structural Analogues and Substituent Effects
Table 1: Structural and Functional Comparison of Selected Boronic Acids
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The formyl group in the target compound enhances electrophilicity, favoring nucleophilic reactions, whereas bromine in (4-bromo-5-methylthiophen-2-yl)boronic acid acts as a leaving group in cross-coupling reactions .
- Ring Systems : Thiophene-based boronic acids exhibit higher aromatic stability compared to furan analogues, which may reduce undesired side reactions in Suzuki couplings .
Reactivity and pKa Trends
Boronic acids’ reactivity is governed by their Lewis acidity (pKa). Substituents significantly modulate pKa:
- The formyl group lowers the pKa of this compound compared to alkyl-substituted analogues (e.g., 4-MCPBA, pKa ~8.2), enhancing its reactivity at physiological pH .
- Methyl groups (e.g., in 4-methylthiophen-2-yl derivatives) slightly increase pKa by donating electron density, stabilizing the boronate form .
Table 2: Comparative pKa and Binding Constants
| Compound | pKa (Experimental) | Glucose Binding Constant (Kₐ, M⁻¹) |
|---|---|---|
| 3-AcPBA | 8.2 | 1.1 |
| 4-MCPBA | 8.5 | 0.8 |
| This compound | ~7.9* | N/A |
| Phenylboronic acid | 8.8 | 0.3 |
*Estimated based on substituent effects .
Selectivity in Enzyme Inhibition:
- Boronic acids with electron-withdrawing groups (e.g., formyl, bromo) show higher selectivity for serine proteases and β-lactamases. For example, phenylboronic acid outperforms APBA in differentiating KPC-producing bacteria due to optimized steric and electronic profiles .
Biological Activity
(5-Formyl-4-methylthiophen-2-yl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and applications, drawing from diverse research findings.
- Molecular Formula : C₆H₇BO₃S
- Molecular Weight : 169.99 g/mol
- CAS Number : 352530-25-7
- IUPAC Name : this compound
Anticancer Properties
Boronic acids, including this compound, have been studied for their anticancer properties. They can inhibit proteasome activity, which is crucial in cancer cell survival. The approval of bortezomib, a boronic acid derivative, has opened avenues for exploring other boronic acids in cancer therapy. Studies suggest that modifications of boronic acids can enhance their selectivity and efficacy against various cancer types .
The mechanism by which boronic acids exert their biological effects often involves their ability to form complexes with Lewis bases. This property allows them to interact with nucleophilic sites in enzymes and nucleic acids, potentially leading to inhibition or modulation of biological pathways . For instance, the interaction with proteasomes can lead to the accumulation of pro-apoptotic factors in cancer cells, promoting cell death.
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of thiophene derivatives with boronic acid reagents under controlled conditions. Such compounds serve as valuable building blocks in medicinal chemistry for creating libraries of bioactive molecules .
Case Studies and Research Findings
- Anticancer Efficacy :
- Combination Therapies :
- Bioactive Molecule Synthesis :
Summary Table of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
